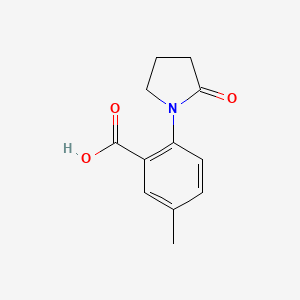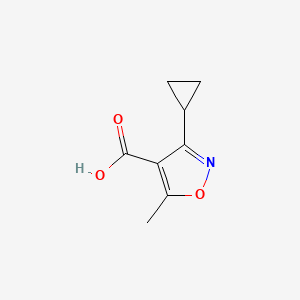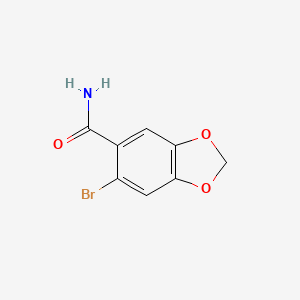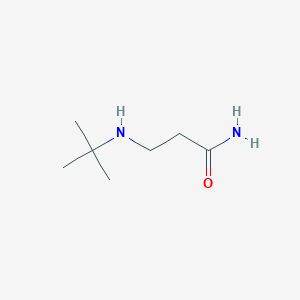![molecular formula C11H22N2O B1517079 1-(Azepan-1-yl)-2-[(propan-2-yl)amino]ethan-1-one CAS No. 1019121-12-0](/img/structure/B1517079.png)
1-(Azepan-1-yl)-2-[(propan-2-yl)amino]ethan-1-one
Overview
Description
1-(Azepan-1-yl)-2-[(propan-2-yl)amino]ethan-1-one, also known as 1-azepan-2-yl-2-propan-2-yl-aminoethane-1-one, is a synthetic compound that has been studied for its potential use in various scientific research applications. The compound has an interesting structure, with a carbon-carbon double bond between the two nitrogen atoms, and a single carbon-oxygen bond. In
Scientific Research Applications
Molecular Synthesis and Structural Analysis
1-(Azepan-1-yl)-2-[(propan-2-yl)amino]ethan-1-one and its analogs have been extensively researched for their unique chemical properties and potential applications in molecular synthesis. Notable findings include:
Chemical Synthesis and Structural Formation : Research indicates that the compound and its analogs are involved in complex chemical reactions, leading to the formation of novel molecular structures. For instance, the reaction of α-amino acids with certain compounds can lead to the formation of spiro[indoline-3,7′-pyrrolo[1,2-a]azepines] as main products (Yang et al., 2015). Additionally, certain compounds in this category have been characterized by bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, forming six-membered hydrogen-bonded rings and centrosymmetric dimers (Balderson et al., 2007).
Antioxidant Activity : Some derivatives have been synthesized and evaluated for their potential antioxidant activities. The coupling of different amino acids with these compounds can enhance antioxidant activities based on the presence of different functional groups (Kumar et al., 2009).
Magnetic Properties : One-dimensional chain compounds with this structure have been studied for their magnetic properties. The compounds exhibit antiferromagnetic interactions between Mn(III) spins within a chain, transmitted through azide ligands (Song et al., 2014).
Biological Properties : The reaction of certain aminoalkanols with substituted acetic and propionic acid chlorides leads to the synthesis of corresponding esters, which exhibit high antibacterial activity and peripheral n-cholinolytic activity (Isakhanyan et al., 2013).
Crystal Structure : Detailed studies on the crystal structure of compounds with similar structures reveal intricate molecular arrangements and interactions, contributing to our understanding of molecular geometry and stability (Toze et al., 2015).
properties
IUPAC Name |
1-(azepan-1-yl)-2-(propan-2-ylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-10(2)12-9-11(14)13-7-5-3-4-6-8-13/h10,12H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEUCIYETAXEGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(=O)N1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-[(propan-2-yl)amino]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




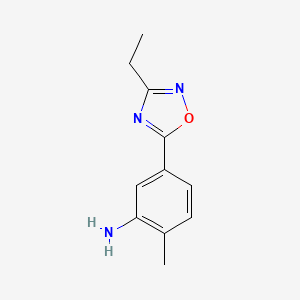
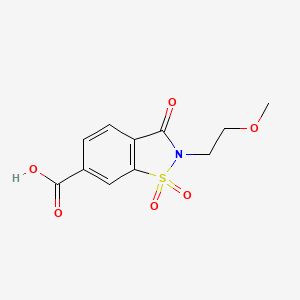
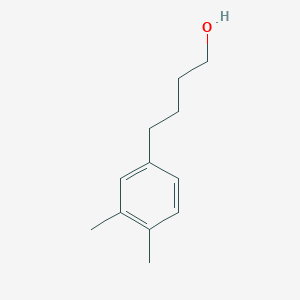
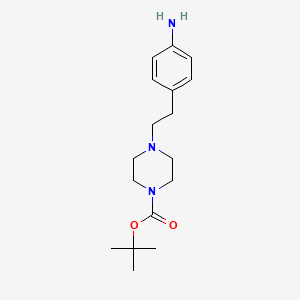
![3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1517010.png)
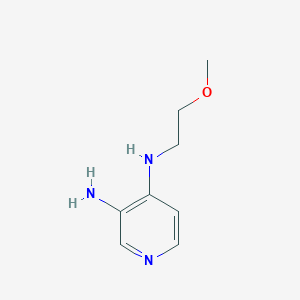
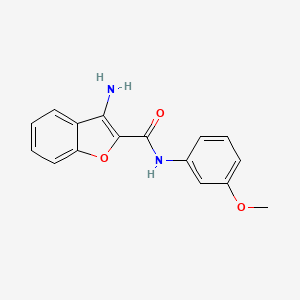
![1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1517013.png)
